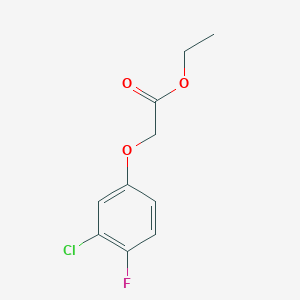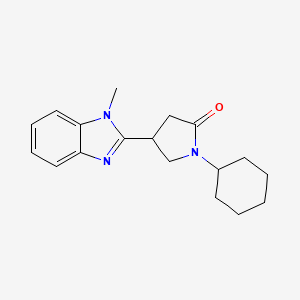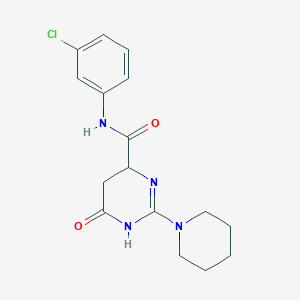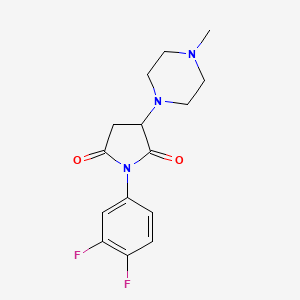
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline, also known as DMQX, is a chemical compound that has been widely studied for its potential therapeutic applications. DMQX is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline has been widely studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and chronic pain. 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline has been shown to have anticonvulsant and analgesic effects in animal models, and several studies have investigated its potential as a treatment for neuropathic pain and other types of chronic pain.
Wirkmechanismus
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline is a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the NMDA receptor, 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline can reduce the excitability of neurons and prevent excessive activation of the receptor, which can lead to neurotoxicity and cell death.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline has been shown to have a number of biochemical and physiological effects in animal models, including reducing the severity and duration of seizures, decreasing inflammation and oxidative stress, and improving cognitive function. 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline has also been shown to have analgesic effects, particularly in models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments, including its well-established synthesis method and its ability to selectively block the NMDA receptor. However, 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline also has some limitations, including its relatively low potency and selectivity compared to other NMDA receptor antagonists, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline, including investigating its potential as a treatment for other neurological disorders such as Alzheimer's disease and Parkinson's disease, exploring its mechanism of action in more detail, and developing more potent and selective NMDA receptor antagonists based on the structure of 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3,4-dimethylphenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline, and to investigate its safety and tolerability in humans.
Eigenschaften
IUPAC Name |
[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15-7-8-18(13-17(15)3)21-14-20(23(26)25-9-11-27-12-10-25)19-6-4-5-16(2)22(19)24-21/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRZZTQRFBNGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664835.png)



![5-[1-(4-chlorophenyl)ethylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664861.png)

![9-tert-butyl-2-(2-nitrophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664879.png)
![4-[(4-chlorobenzyl)oxy]-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B4664880.png)
![N-(4-ethoxyphenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4664895.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}acetohydrazide](/img/structure/B4664904.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4664912.png)

![N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B4664934.png)